

Unveiling the Chemical Landscape of Fmoc-Ala-Ala-Pro-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of the protected tripeptide, **Fmoc-Ala-Ala-Pro-OH**. This document is intended to serve as a valuable resource for researchers and professionals engaged in peptide synthesis, drug discovery, and development.

Core Chemical Properties

Fmoc-Ala-Pro-OH, with the CAS number 161220-53-7, is a synthetic tripeptide derivative. The N-terminus is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, a base-labile protecting group crucial for solid-phase peptide synthesis (SPPS). The sequence consists of two L-alanine residues followed by an L-proline residue, terminating with a free carboxylic acid at the C-terminus.

A summary of its key chemical and physical properties is presented in the table below. It is important to note that while some data is available from chemical suppliers, specific experimental values for properties such as melting point and specific rotation are not widely published.



Property	Value	Source
Molecular Formula	C26H29N3O6	[1][2]
Molecular Weight	479.53 g/mol	[1][2]
CAS Number	161220-53-7	[1]
Appearance	White to off-white powder (predicted)	General knowledge of Fmoc- peptides
Purity	≥95% (typical)	General supplier information
Calculated Density	1.311 g/cm ³	
Solubility	Soluble in organic solvents like Dimethylformamide (DMF) and Dichloromethane (DCM). Limited solubility in water.	General knowledge of Fmoc- peptides
Melting Point	Not available	
Specific Rotation	Not available	-

Synthesis and Purification: A Methodological Overview

The synthesis of **Fmoc-Ala-Ala-Pro-OH** is typically achieved through solid-phase peptide synthesis (SPPS) utilizing the Fmoc/tBu strategy. This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid support.

General Solid-Phase Peptide Synthesis (SPPS) Protocol

The following is a generalized protocol for the manual synthesis of a tripeptide like **Fmoc-Ala-Ala-Pro-OH** on a rink amide resin, which upon cleavage yields a C-terminal amide. For a C-terminal carboxylic acid, a resin such as 2-chlorotrityl chloride resin would be employed.

Materials and Reagents:

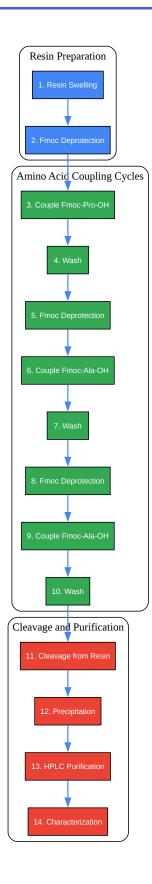
Rink Amide MBHA resin or 2-Chlorotrityl chloride resin



- Fmoc-Pro-OH
- Fmoc-Ala-OH
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Piperidine solution (20% in DMF)
- Coupling reagents (e.g., HBTU, HOBt)
- N,N-Diisopropylethylamine (DIPEA)
- Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)
- Diethyl ether (cold)
- Acetonitrile (ACN) for HPLC

Experimental Workflow:





Click to download full resolution via product page

Fig. 1: General workflow for the solid-phase synthesis of Fmoc-Ala-Ala-Pro-OH.



Detailed Steps:

- Resin Swelling: The resin is swollen in a suitable solvent, typically DMF or DCM, for 30-60 minutes to allow for efficient reagent access.
- Fmoc Deprotection: The Fmoc protecting group on the resin's linker is removed by treating it
 with a 20% piperidine solution in DMF. This exposes the free amine for the first amino acid
 coupling.
- First Amino Acid Coupling (Proline): Fmoc-Pro-OH is activated using a coupling agent (e.g., HBTU/HOBt) in the presence of a base (DIPEA) and then added to the resin. The reaction is allowed to proceed for 1-2 hours.
- Washing: The resin is thoroughly washed with DMF to remove excess reagents and byproducts.
- Subsequent Coupling Cycles (Alanine): Steps 2-4 are repeated for the coupling of the two Fmoc-Ala-OH residues in sequence.
- Final Fmoc Deprotection (Optional): If the final product desired is the free N-terminal peptide, a final deprotection step is performed. For **Fmoc-Ala-Ala-Pro-OH**, this step is omitted.
- Cleavage from Resin: The peptide is cleaved from the solid support using a cleavage cocktail. A common mixture for acid-labile linkers is 95% TFA, 2.5% TIS, and 2.5% water. This step also removes the side-chain protecting groups (though Ala and Pro do not have them).
- Precipitation: The cleaved peptide is precipitated from the cleavage solution by adding it to cold diethyl ether. The precipitate is then collected by centrifugation and washed.
- Purification: The crude peptide is purified using preparative reverse-phase high-performance liquid chromatography (RP-HPLC). A gradient of acetonitrile in water with 0.1% TFA is commonly used as the mobile phase.
- Characterization: The purity and identity of the final product are confirmed by analytical HPLC, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy.



Purification by Preparative HPLC

Instrumentation:

- Preparative HPLC system with a gradient pump and UV detector.
- C18 reverse-phase column.

Mobile Phase:

- Solvent A: 0.1% TFA in water
- Solvent B: 0.1% TFA in acetonitrile

Protocol:

- Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., DMF or a mixture of ACN/water).
- Inject the sample onto the equilibrated column.
- Elute the peptide using a linear gradient of Solvent B, for example, from 5% to 95% over 30-60 minutes.
- Monitor the elution profile at a suitable wavelength (e.g., 220 nm for the peptide backbone and 265 nm or 301 nm for the Fmoc group).
- Collect fractions corresponding to the major peak.
- Analyze the collected fractions by analytical HPLC to assess purity.
- Pool the pure fractions and lyophilize to obtain the final product as a white powder.

Analytical Characterization

While specific experimental spectra for **Fmoc-Ala-Ala-Pro-OH** are not readily available in the public domain, this section outlines the expected outcomes from standard analytical techniques.



High-Performance Liquid Chromatography (HPLC)

Analytical RP-HPLC is used to determine the purity of the final product. A sharp, single peak is indicative of a high-purity compound.

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry is commonly used to confirm the molecular weight of the synthesized peptide. The expected monoisotopic mass for **Fmoc-Ala-Ala-Pro-OH** ($C_{26}H_{29}N_3O_6$) is approximately 479.21 g/mol . The observed mass spectrum should show a prominent peak corresponding to the [M+H]⁺ ion at m/z \approx 480.22.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the tripeptide. The spectra would be complex but would show characteristic signals for the aromatic protons of the Fmoc group, the alpha-protons and side-chain protons of the alanine and proline residues, and the protons of the peptide backbone.

Biological Context and Potential Applications

Fmoc-Ala-Ala-Pro-OH is primarily utilized as a building block in peptide synthesis. The Ala-Ala-Pro sequence is found in various naturally occurring and synthetic peptides, and its presence can influence the peptide's structure and biological activity.

Role in Peptide Structure

The proline residue introduces a rigid kink in the peptide backbone, which can be crucial for the adoption of specific secondary structures. The alanine residues provide simple, non-polar side chains.

Potential Biological Activities of Ala-Ala-Pro Containing Peptides

While the biological activity of the free tripeptide Ala-Ala-Pro is not extensively characterized, proline-rich peptides, in general, are known to be involved in a variety of biological processes. Some proline-rich antimicrobial peptides (PrAMPs) exhibit their activity by targeting intracellular components, such as ribosomes, thereby inhibiting protein synthesis.

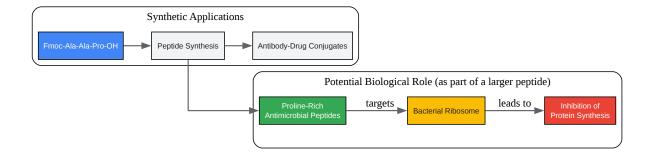


Application as a Linker

Fmoc-Ala-Pro-OH has been identified as a linker that can be used in the creation of antibody-drug conjugates (ADCs). In this context, the tripeptide can act as a spacer between the antibody and the cytotoxic drug, potentially influencing the stability and release characteristics of the conjugate.

Signaling Pathway Involvement:

Currently, there is no specific signaling pathway directly attributed to the tripeptide sequence Ala-Ala-Pro. However, as a component of larger bioactive peptides, it could contribute to the overall conformation and interaction with biological targets. For instance, in the context of PrAMPs, the peptide would be involved in the pathway of bacterial protein synthesis inhibition.



Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. fmoc-ala-ala-pro-oh | CAS#:161220-53-7 | Chemsrc [chemsrc.com]



- 2. fmoc-ala-ala-pro-oh Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]
- To cite this document: BenchChem. [Unveiling the Chemical Landscape of Fmoc-Ala-Ala-Pro-OH: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b184362#what-are-the-chemical-properties-of-fmoc-ala-ala-pro-oh]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com